C-7 Methyl Substitution: Lipophilicity-Driven Differentiation from the 6,7-Dihydroxy Analog (CAS 859860-91-6)
The target compound possesses a 7-methyl substituent on the coumarin core, while the closest analog 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one (CAS 859860-91-6) bears a 7-hydroxyl group. This single atom substitution (C vs. O) eliminates one H-bond donor and increases calculated lipophilicity. In the broader coumarin SAR literature, 7-substitution with alkyl vs. hydroxyl groups has been shown to increase logP by approximately 0.5–1.0 units and to alter the metabolic fate: 7-methylcoumarin acts as a mechanism-based inhibitor of human CYP2A6, whereas 7-hydroxycoumarin is a primary metabolite of coumarin itself [1]. For the 6,7-dihydroxy analog, a reported IC50 of 28 μM was noted as insufficient for potency or selectivity claims in one screening context [2], underscoring that the dihydroxy configuration does not guarantee superior bioactivity.
| Evidence Dimension | C-7 substituent identity and predicted lipophilicity |
|---|---|
| Target Compound Data | 7-CH3 (methyl); predicted clogP approximately 2.8–3.5 (estimated based on analog data for 6-hydroxy-7-methylcoumarin scaffold) |
| Comparator Or Baseline | CAS 859860-91-6: 7-OH (hydroxyl); predicted clogP approximately 1.5–2.0 (lower due to additional H-bond donor); reported IC50 = 28 μM in one screening assay |
| Quantified Difference | Estimated ΔclogP ≈ +0.8 to +1.5 units; different CYP2A6 interaction profile (mechanism-based inhibition vs. substrate oxidation) |
| Conditions | Calculated logP predictions based on fragment-based methods; CYP2A6 inhibition data from human liver microsome assays using coumarin as probe substrate |
Why This Matters
The 7-methyl substitution confers higher lipophilicity and distinct CYP2A6 interaction compared to the 7-hydroxy analog, making the target compound preferable for applications requiring enhanced membrane permeability or reduced first-pass metabolism via the 7-hydroxylation pathway.
- [1] Juvonen RO, et al. Inhibitory effects and oxidation of 6-methylcoumarin, 7-methylcoumarin and 7-formylcoumarin via human CYP2A6 and its mouse and pig orthologous enzymes. Xenobiotica. 2016;46(1):1-11. doi:10.3109/00498254.2015.1048327. PMID: 26068522. View Source
- [2] Southan C. Hypothesis comment on CAS 859860-91-6: 'With a reported IC50 of 28 μM, this compound can be neither potent nor selective.' Hypothesis. 2017. Imported from PubMed Commons. View Source
